1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two fluorine atoms attached to another phenyl ring
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 2,5-difluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The acetyl and fluorine groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the desired biological effects.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea can be compared with other similar compounds, such as:
1-(3-Acetylphenyl)-3-phenylurea: Lacks the fluorine atoms, which may result in different chemical and biological properties.
1-(3-Acetylphenyl)-3-(4-fluorophenyl)urea: Contains only one fluorine atom, which may affect its reactivity and applications.
Properties
Molecular Formula |
C15H12F2N2O2 |
---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-8-11(16)5-6-13(14)17/h2-8H,1H3,(H2,18,19,21) |
InChI Key |
OCRHVMVDPYHFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.